4-(Methoxymethyl)pyrimidin-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

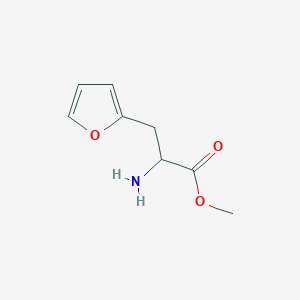

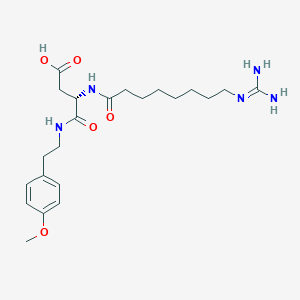

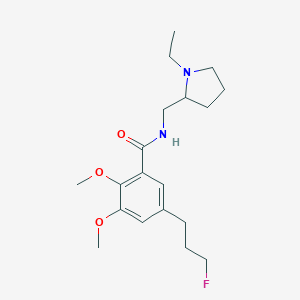

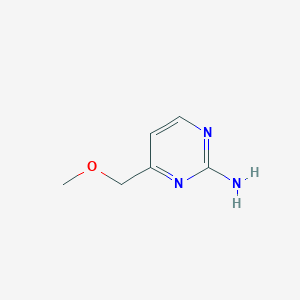

4-(Methoxymethyl)pyrimidin-2-amine is a chemical compound that belongs to the class of organic compounds known as pyrimidines. Pyrimidines are heterocyclic aromatic compounds that contain a six-membered ring with two nitrogen atoms at positions 1 and 3. The methoxymethyl group attached to the pyrimidine ring at the 4-position indicates the presence of a methoxy group (-OCH3) linked to a methyl group (-CH2-), which is then attached to the pyrimidine ring. This structure is a common motif in various chemical reactions and pharmaceutical compounds due to its potential biological activity and ability to undergo further chemical transformations .

Synthesis Analysis

The synthesis of pyrimidine derivatives, including those with methoxymethyl groups, can be achieved through various methods. For instance, the Mitsunobu reaction has been utilized to synthesize 4-amino-5-(arylaminomethyl)-2-(methylthio)furo[2,3-d]pyrimidines, which demonstrates the versatility of pyrimidine synthesis . Another method involves reacting chalcone derivatives with guanidine hydrochloride to produce 4,6-substituted di-(phenyl) pyrimidin-2-amines . Additionally, heterocyclization reactions of 5-bromo-4-methoxy-1,1,1-trifluoropent-3-en-2-ones with amines have been used to synthesize 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles, showcasing the reactivity of methoxy-containing compounds .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be complex and is often characterized by various spectroscopic techniques. For example, the crystal structure and DFT studies of a related compound, 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(3-methoxyphenyl)pyrimidin-2-amine, revealed an intramolecular C–H…N hydrogen bond and a two-dimensional supramolecular network formed by intermolecular hydrogen bonds . These structural features are critical for understanding the properties and reactivity of the compound.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo a range of chemical reactions. The Mitsunobu reaction, as mentioned earlier, is one such reaction that can be used to modify the pyrimidine ring . Additionally, the reaction of 3,5-di-(N,N-dimethylaminomethylene)amino-4-methoxycarbonylpyrazole with different amines leads to the formation of pyrazolo[3,4-d]pyrimidines, indicating the reactivity of methoxy-substituted compounds . Furthermore, 6-alkyl- and 5,6-dialkyl-2-methoxy-4(3H)-pyrimidinones can be converted into various substituted amino- and chloro-pyrimidine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. For instance, the presence of a methoxymethyl group can affect the compound's solubility, boiling point, and melting point. The electronic structure, as determined by DFT calculations, provides insights into the reactivity and stability of the compound. The HOMO-LUMO gap, Mulliken population analysis, and molecular electrostatic potential are important parameters that can be used to predict the behavior of these compounds in chemical reactions and biological systems .

Wissenschaftliche Forschungsanwendungen

Antifungal Properties

Research on derivatives of 4-(Methoxymethyl)pyrimidin-2-amine, specifically those containing heterocyclic compounds, has demonstrated significant antifungal effects against types of fungi such as Aspergillus terreus and Aspergillus niger. Synthesized compounds including 4-methoxy-N, N-dimethyl-6-(phenylthio) pyrimidin-2-amine and others have been developed into potential antifungal agents, showcasing the chemical's role in creating new treatments for fungal infections (Jafar et al., 2017).

Chemical Reactivity and Synthesis

The versatility of 4-(Methoxymethyl)pyrimidin-2-amine in chemical synthesis is highlighted through its involvement in the formation of various nitrogen heterocyclic compounds. For example, its reaction with a range of bifunctional nucleophiles has facilitated the creation of pyrazoles, pyrimidines, and diazepine, among others. This chemical reactivity not only underpins the compound's utility in synthesizing a broad spectrum of substances but also its potential in drug discovery and development processes (Farouk et al., 2021).

Corrosion Inhibition

In the field of materials science, derivatives of 4-(Methoxymethyl)pyrimidin-2-amine have been studied for their corrosion inhibition properties. Specifically, compounds like 7-methoxypyrido[2,3-d]pyrimidin-4-amine have been shown to effectively inhibit the corrosion of mild steel in acidic solutions, highlighting their potential application in protecting industrial materials (Yadav et al., 2015).

Anticancer Activity

The synthesis and evaluation of novel pyrido[3,4-d]pyrimidine derivatives from a common intermediate of 4-chloro-8-methoxy pyrido[3,4-d]pyrimidin-2-amine have identified compounds with highly selective activities against breast cancer and renal cancer cell lines. This research suggests that 4-(Methoxymethyl)pyrimidin-2-amine derivatives could be promising candidates for anticancer drug development, offering new avenues for targeted cancer therapies (Wei & Malhotra, 2012).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Eigenschaften

IUPAC Name |

4-(methoxymethyl)pyrimidin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-10-4-5-2-3-8-6(7)9-5/h2-3H,4H2,1H3,(H2,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVRGSMUIVBCMHP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=NC(=NC=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Methoxymethyl)pyrimidin-2-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.